Onitin
Description
Contextualization of Onitin as a Natural Product in Chemical Biology
Onitin is a naturally occurring phenolic sesquiterpenoid belonging to the illudalane class of compounds. acs.org Natural products like Onitin are a significant focus in chemical biology due to their inherent biological activity and structural diversity, which makes them valuable as probes to study biological processes and as starting points for drug discovery. nih.govnih.govmedchemexpress.com These compounds have evolved over millennia to interact with biological macromolecules, offering a rich source of novel chemical scaffolds that can modulate cellular functions. nih.govmedchemexpress.com The study of natural products such as Onitin provides insights into biosynthetic pathways and can inspire the development of new synthetic methodologies. nih.gov
Historical Overview of Onitin Research and Isolation
The initial isolation of Onitin was a significant milestone in the study of natural products from ferns. It was first identified and isolated from the fern Onychium auratum. acs.org Subsequent research has led to its isolation from other plant species, including Onychium siliculosum, Onychium japonicum, and Equisetum arvense. Current time information in Pasuruan, ID.acs.orgscispace.com The isolation process typically involves extraction from the plant material followed by chromatographic techniques to purify the compound. The elucidation of its structure, a highly functionalized indanone nucleus, has been crucial for understanding its chemical properties and biological activities. acs.orgnih.gov
Significance of Onitin in Contemporary Pharmacological and Synthetic Chemistry Studies
Onitin has garnered attention in modern scientific research due to its diverse and potent biological activities. In pharmacology, it is recognized as a non-competitive histamine (B1213489) antagonist, a free-radical scavenger, and a hepatoprotective agent. medchemexpress.comCurrent time information in Pasuruan, ID.acs.org Its ability to interfere with histamine signaling has implications for treating allergic reactions and other inflammatory conditions. medchemexpress.com The antioxidant properties of Onitin are of interest for their potential to mitigate oxidative stress-related diseases. acs.org Furthermore, its protective effects on liver cells suggest its therapeutic potential in managing liver disorders. acs.orgeuropa.eu
From a synthetic chemistry perspective, the complex and highly functionalized indanone core of Onitin presents a considerable challenge, making it an attractive target for total synthesis. acs.orgacs.org The development of synthetic routes to Onitin not only allows for the confirmation of its structure but also provides opportunities to create analogues with potentially improved pharmacological profiles. acs.orgnih.gov The total synthesis of Onitin has been successfully achieved, showcasing novel synthetic strategies and methodologies. acs.orgnih.gov
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8-10(5-6-16)9(2)13(17)11-7-15(3,4)14(18)12(8)11/h16-17H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRJCMQFEMXOML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1C(=O)C(C2)(C)C)O)C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202105 | |
| Record name | Onitin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53823-02-2 | |
| Record name | Onitin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053823022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Onitin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Properties and Structure of Onitin
Elucidation of the Chemical Structure
The chemical structure of Onitin is characterized by a substituted indanone core, which is a bicyclic aromatic ketone. Its systematic IUPAC name is 4-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-2,3-dihydro-1H-inden-1-one. The structure was elucidated through spectroscopic methods, and the crystal structure of its monomethyl ether has been determined by X-ray crystallography. This analysis confirmed the connectivity of the atoms and the stereochemistry of the molecule.
Physicochemical Characteristics
Onitin is a solid at room temperature and exhibits specific physical and chemical properties that are important for its handling and biological activity.
Physicochemical Properties of Onitin
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀O₃ |
| Molecular Weight | 248.32 g/mol |
| Appearance | Powder |
| Melting Point | 212 °C |
| Boiling Point (Predicted) | 445.3±45.0 °C |
Advanced Chemical Synthesis and Structural Elucidation of Onitin
Total Synthesis Approaches to Onitin
Key Synthetic Intermediates and Precursors in Onitin Pathways
A critical intermediate in the synthesis of Onitin is dimethylated indanone. nih.gov The synthesis also involves the creation of a target aldehyde, which is achieved through two different pathways. nih.govresearchgate.net One pathway involves the use of an epoxide generated from the oxidation of a styrene derivative. acs.orgnih.gov Another key intermediate is an aryl bromide, which is utilized to introduce a vinyl side chain. acs.orgnih.gov The synthesis also generates other compounds, such as (7-Methoxy-2,2,4,6-tetramethyl-3-oxoindan-5-yl)acetaldehyde and 6-Acetyl-4-methoxy-2,2,5,7-tetramethylindan-1-one. acs.org
| Compound Name | Description |
| Dimethylated indanone | A key intermediate in the total synthesis of Onitin. nih.gov |
| Target aldehyde | An intermediate that can be generated via two different pathways. nih.govresearchgate.net |
| Epoxide | Generated from the oxidation of a styrene derivative. acs.orgnih.gov |
| Aryl bromide | Used to introduce a vinyl side chain. acs.orgnih.gov |
| (7-Methoxy-2,2,4,6-tetramethyl-3-oxoindan-5-yl)acetaldehyde | A compound generated during the synthesis. acs.org |
| 6-Acetyl-4-methoxy-2,2,5,7-tetramethylindan-1-one | Another compound produced during the synthesis. acs.org |
Catalytic Reactions in Onitin Synthesis (e.g., Suzuki-Miyaura Cross-Coupling, Selective Wacker Oxidation)
The synthesis of Onitin employs several crucial catalytic reactions. The Suzuki-Miyaura cross-coupling reaction is a key step, utilized to append a vinyl side chain to an aryl bromide. acs.orgnih.gov This reaction is a powerful tool for forming carbon-carbon bonds. wikipedia.org
Following the introduction of the vinyl group, a formyl selective Wacker oxidation is performed to generate an aldehyde. acs.orgnih.gov The Wacker oxidation is a well-established method for the oxidation of terminal alkenes to methyl ketones, though in this synthesis it is adapted for selective aldehyde formation. chem-station.com The process is a palladium-catalyzed oxidation that can use various solvents and co-catalysts. wikipedia.orgnih.gov
| Reaction | Purpose in Onitin Synthesis |
| Suzuki-Miyaura Cross-Coupling | Introduction of a vinyl side chain via an aryl bromide. acs.orgnih.gov |
| Selective Wacker Oxidation | Generation of an aldehyde from the vinyl side chain. acs.orgnih.gov |
Stereochemical and Chemo-selective Transformations in Onitin Construction
The total synthesis of Onitin involves key chemo-selective transformations. After the formation of the crucial aldehyde intermediate, a demethylation step is carried out, followed by a chemoselective reduction to yield the final Onitin molecule. nih.gov
Exploration of Acid-Catalyzed Rearrangement Reactions
An alternative and high-yield route to a key aldehyde intermediate in the synthesis of Onitin involves an acid-catalyzed pinacol–pinacolone-type rearrangement. acs.orgnih.gov This rearrangement is performed on an epoxide, which is generated from the oxidation of a styrene derivative using oxone. acs.orgnih.gov Such acid-catalyzed rearrangements of epoxides can proceed through various mechanisms, including transannular cyclizations, to yield complex molecular architectures. nih.gov
Design and Synthesis of Onitin Analogues and Derivatives
Research has been conducted on the synthesis and biological activities of analogues of Onitin. For instance, pterosin Z and its analogues have been synthesized and their smooth muscle relaxation activity has been evaluated, showing significantly higher potency than Onitin and its related natural products, onotisin and otninoside.
Development of Novel Synthetic Strategies for the Onitin Core Structure
The core structure of Onitin is a highly functionalized indanone nucleus, which is a common feature in the illudalane class of sesquiterpenoids. acs.orgacs.org The development of novel synthetic strategies to access this challenging indanone ring system is an area of growing interest for chemists. acs.org
Structural Elucidation Techniques for Onitin and Its Metabolites
The definitive determination of a natural product's structure, such as Onitin, and the characterization of its subsequent metabolites, rely on a combination of modern spectroscopic techniques. Each method provides unique and complementary information, allowing chemists to piece together the molecular puzzle from the atomic level up.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a compound like Onitin, ¹H NMR would reveal the number of distinct proton environments, their connectivity through spin-spin coupling, and their chemical environment based on chemical shifts. ¹³C NMR spectroscopy would complement this by identifying the number of unique carbon atoms and their nature (e.g., carbonyl, aromatic, aliphatic). Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be essential to establish the precise connectivity between protons and carbons, ultimately allowing for the complete assembly of the indanone core and its substituents. Without the specific chemical shifts (δ) and coupling constants (J) from primary literature, a detailed analysis and the creation of a data table for Onitin's NMR characteristics is not possible.
Utilization of Mass Spectrometry for Molecular Characterization
Mass spectrometry is crucial for determining the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for Onitin, confirming its molecular formula of C₁₅H₂₀O₃. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural clues. The way the molecular ion breaks apart into smaller, charged fragments upon ionization provides a roadmap of the molecule's composition, highlighting stable subunits and the location of functional groups. For instance, fragmentation of Onitin would likely involve the loss of its hydroxyethyl side chain or cleavage around the indanone ring system. A detailed table of parent ion and fragment m/z (mass-to-charge ratio) values is a standard component of structural elucidation but could not be generated from the available information.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation by molecular vibrations. The IR spectrum of Onitin would be expected to show characteristic absorption bands confirming the presence of its key functional groups. These would include a broad absorption for the hydroxyl (-OH) groups, a strong, sharp peak for the ketone carbonyl (C=O) group within the five-membered ring, and various peaks corresponding to C-H bonds in the aromatic and aliphatic parts of the molecule. A data table listing the specific absorption frequencies (in cm⁻¹) and their corresponding vibrational modes is a necessary component for a complete analysis but remains unavailable.
Pharmacological Spectrum and Biological Activities of Onitin
Receptor Modulation and Antagonistic Properties
Onitin demonstrates significant interactions with key neurotransmitter receptors, specifically showing antagonistic properties against histamine (B1213489) and inhibitory effects on certain serotonin (B10506) receptor subtypes. nih.govfishersci.co.uk
Studies have established that onitin acts as a non-competitive antagonist of histamine receptors. nih.govfishersci.co.uk Histamine is a crucial biogenic amine involved in various physiological processes, including the regulation of smooth muscle contraction. fishersci.cafishersci.ca Antagonists of histamine receptors, such as H1 and H2 blockers, interfere with histamine's ability to bind and activate these receptors, thereby mitigating its effects. fishersci.casci-hub.senih.gov The non-competitive nature of onitin's antagonism suggests that it binds to a site distinct from the histamine binding site on the receptor, or that it binds irreversibly, leading to a reduction in the maximum response to histamine regardless of the agonist concentration. ctdbase.org This mechanism distinguishes its action from competitive antagonists, which can be overcome by increasing the concentration of the agonist. ctdbase.org
Onitin has been shown to inhibit both the D and M receptor subtypes of serotonin (5-HT) at a concentration of 1 x 10⁻⁴ M. nih.govfishersci.co.uk Serotonin, or 5-hydroxytryptamine, is a complex neurotransmitter involved in a wide array of central and peripheral nervous system functions, including gastrointestinal motility. wikipedia.orgontosight.aitci-chemical-trading.com The classification of 5-HT receptors into "D" and "M" subtypes originated from early pharmacological studies on guinea-pig ileum smooth muscle, where their respective actions could be blocked by dibenzyline (B7790872) (for D receptors) and morphine (for M receptors). ontosight.ai The inhibition of these specific 5-HT receptor subtypes by onitin contributes to its observed smooth muscle relaxant properties, particularly within the gastrointestinal tract.
Smooth Muscle Relaxant Effects and Mechanistic Investigations
A prominent biological activity of onitin is its ability to induce smooth muscle relaxation, a property that has been thoroughly investigated in various isolated tissue preparations. nih.govfishersci.co.uk
Onitin's most pronounced effect is its potent inhibition of contraction in isolated guinea-pig ileum. nih.govfishersci.co.ukfishersci.ca This effect is non-specific, meaning onitin can relax smooth muscles in response to various contractile agonists. nih.gov For instance, onitin has been observed to inhibit contractile responses of the ileum induced by agonists such as acetylcholine (B1216132) (ACh), potassium ions (K⁺), and barium ions (Ba²⁺) in normal Tyrode solution. nih.gov Furthermore, it also inhibits contractions elicited by exogenous calcium ions (Ca²⁺) in high K⁺, Ca²⁺-free Tyrode solution. nih.gov Beyond the ileum, onitin has demonstrated inhibitory effects on contractile responses in other smooth muscle preparations, including rat stomach strip, vas deferens, and uterine muscle, when challenged with various agonists. nih.gov While onitin is a non-specific smooth muscle relaxant, its potency is noted to be less than that of papaverine. nih.gov Among related phenolic pterosins, onitin has been identified as the most potent in inhibiting isolated guinea-pig ileum contraction compared to onitinoside and onitisin. fishersci.co.uk
The comparative smooth muscle relaxant activity of onitin with other compounds is summarized in the table below:
| Compound | EC₅₀ (M) | Reference |
| Onitin | 1 x 10⁻⁴ | wikipedia.org |
| Pterosin Z | 1.3 x 10⁻⁶ | wikipedia.org |
| Onotisin | 2 x 10⁻³ | wikipedia.org |
| Otninoside | 7 x 10⁻⁴ | wikipedia.org |
While onitin's effects on the guinea-pig ileum are well-documented, specific detailed research findings focusing solely on onitin's direct modulatory effects on guinea-pig tracheal muscle responses were not available in the provided search results. General studies on guinea-pig tracheal muscle demonstrate its contractile responses to agonists such as histamine, acetylcholine, and serotonin (5-HT), and how these responses can be modulated by various physiological conditions or pharmacological agents. rsc.orgfishersci.co.ukguidetopharmacology.orguni.lu However, direct experimental data on onitin's influence on these specific tracheal muscle responses were not identified.
Antioxidant and Free Radical Scavenging Capabilities
Onitin exhibits notable antioxidant and free radical scavenging capabilities. Research indicates that Onitin, identified as compound 1 in certain studies, effectively scavenges superoxide (B77818) radicals and 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radicals. researchgate.net These activities are characteristic of phenolic compounds, which are well-known for their ability to neutralize reactive oxygen species (ROS). uni.luelsevier.esnih.gov
Evaluation of Superoxide Scavenging Activity (e.g., IC50 Determination)
The superoxide scavenging activity of Onitin has been quantitatively assessed through in vitro assays. Onitin demonstrated a superoxide scavenging effect with an IC50 value of 35.3 ± 0.2 µM. For comparative purposes, luteolin, another compound isolated from Equisetum arvense, exhibited a more potent superoxide scavenging effect with an IC50 value of 5.9 ± 0.3 µM. researchgate.net Superoxide scavenging assays typically measure the ability of a compound to inhibit the reduction of nitrotetrazolium blue (NBT) or ferricytochrome c by superoxide radicals. probes-drugs.orguni.lu
Table 1: Superoxide Scavenging Activity
| Compound | IC50 (µM) ± SD |
| Onitin | 35.3 ± 0.2 |
| Luteolin | 5.9 ± 0.3 |
Assessment of DPPH Free Radical Scavenging Efficacy
Onitin's efficacy in scavenging DPPH free radicals has also been evaluated. The DPPH assay is a widely used spectrophotometric method to assess the antioxidant capacity of substances by measuring their ability to donate hydrogen or electrons to the stable DPPH radical, leading to a decolorization of the solution. mq.edu.auguidetopharmacology.orgnih.govgenome.jp In this assessment, Onitin showed a DPPH free radical scavenging effect with an IC50 value of 35.8 ± 0.4 µM. Luteolin, again, demonstrated higher efficacy with an IC50 value of 22.7 ± 2.8 µM. researchgate.net
Table 2: DPPH Free Radical Scavenging Efficacy
| Compound | IC50 (µM) ± SD |
| Onitin | 35.8 ± 0.4 |
| Luteolin | 22.7 ± 2.8 |
Correlation between Onitin's Structure and Antioxidant Capacity
Onitin is classified as a phenolic petrosin (B1231894) and a phenolic sesquiterpenoid. researchgate.netflybase.org The antioxidant capacity of phenolic compounds, including Onitin, is largely attributed to their molecular structure, particularly the presence and position of hydroxyl groups on aromatic rings. elsevier.esnih.govnih.gov These structural features enable them to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them. The observed antioxidant activities of Onitin are consistent with its classification as a plant-derived polyphenol. wikipedia.org
Hepatoprotective Research and Cellular Protection Studies
Onitin has been investigated for its hepatoprotective effects, particularly in the context of cellular protection against induced cytotoxicity. researchgate.netuni.luwikipedia.orgguidetopharmacology.orgcenmed.com These studies often utilize human liver-derived cell lines to model liver damage. wikipedia.orgresearchgate.netuni.lu
Mitigation of Cytotoxicity in Hepatic Cell Lines (e.g., Tacrine-Induced Hep G2 Cells)
Research has demonstrated Onitin's ability to mitigate cytotoxicity in hepatic cell lines, specifically in tacrine-induced Hep G2 cells. Tacrine, an acetylcholinesterase inhibitor, is known to induce reversible hepatotoxicity, making it a relevant agent for studying liver protection. wikipedia.orgnih.gov Onitin, when tested on human liver-derived Hep G2 cells treated with tacrine, exhibited hepatoprotective activity with an EC50 value of 85.8 ± 9.3 µM. For comparison, silybin, a well-known hepatoprotective agent used as a positive control, showed an EC50 value of 69.0 ± 3.3 µM. researchgate.netguidetopharmacology.org These findings suggest that Onitin offers protective effects against chemically induced liver cell damage.
Table 3: Hepatoprotective Activity on Tacrine-Induced Hep G2 Cells
| Compound | EC50 (µM) ± SD |
| Onitin | 85.8 ± 9.3 |
| Luteolin | 20.2 ± 1.4 |
| Silybin | 69.0 ± 3.3 |
Exploratory Investigations into Other Potential Pharmacological Actions
Beyond its established antioxidant and hepatoprotective roles, preliminary investigations suggest other potential pharmacological actions for Onitin. Due to its antioxidant properties, Onitin and other compounds isolated from Selenicereus undatus have been suggested for potential use in cancer treatment. uni.lu Additionally, Onitin has been reported to exhibit cytotoxic activity against various human cancer cell lines, although detailed findings on this specific activity are limited in available research. uni.lu
Indirect Evidence and Potential for Anti-inflammatory Activity
Onitin has been reported to possess anti-inflammatory properties. oup.com While direct, detailed mechanistic studies specifically elucidating Onitin's anti-inflammatory pathways are limited, its presence in plants known for their anti-inflammatory effects provides indirect evidence of this potential. For instance, Equisetum arvense, a source of Onitin, exhibits anti-inflammatory activity. mdpi.comnih.gov Inflammation is a complex biological response involving various chemical mediators, such as prostaglandins, leukotrienes, histamine, and bradykinin. derangedphysiology.com Non-steroidal anti-inflammatory drugs (NSAIDs), for example, typically exert their effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis. wikipedia.orgmdpi.com The antioxidant properties of Onitin, discussed in the subsequent section, can also contribute to anti-inflammatory effects by mitigating oxidative stress, a key component of inflammatory processes. europa.eu
Provisional Studies on Anticancer Potential via Antioxidant Mechanisms
Onitin demonstrates significant antioxidant activity, playing a role in neutralizing free radicals and ameliorating oxidative stress within cells. oup.com This capacity is vital for safeguarding cellular components from damage that can precipitate various diseases, including cancer. oup.comeuropa.eunih.gov Provisional studies suggest that Onitin may exert anticancer effects, partly through mechanisms linked to its antioxidant properties, such as inducing apoptosis (programmed cell death) in cancer cells. oup.comnih.gov
Research on extracts from Equisetum arvense, which contain Onitin, has provided quantitative data on its antioxidant efficacy. Onitin, isolated from the methanolic extract of Equisetum arvense (also referred to as Selenicereus undatus in some contexts for these specific findings), exhibited notable scavenging effects against superoxide radicals and DPPH (1,1-diphenyl-2-picrylhydrazyl) free radicals. sysrevpharm.orgmdpi.comfrontiersin.org
Table 1: Antioxidant Activities of Onitin
| Antioxidant Assay | IC50 Value (µM) ± Standard Deviation | Reference |
| Superoxide Scavenging | 35.3 ± 0.2 | sysrevpharm.orgfrontiersin.org |
| DPPH Free Radical Scavenging | 35.8 ± 0.4 | sysrevpharm.orgfrontiersin.org |
Note: IC50 represents the half maximal inhibitory concentration, indicating the concentration required to inhibit 50% of the radical activity.
Association with Diuretic Effects from Parent Plant Extracts
Onitin is isolated from plants recognized for their diuretic properties. Both Equisetum arvense and Selenicereus undatus, which are sources of Onitin, have been reported to exhibit diuretic effects. sysrevpharm.orgmdpi.comclevelandclinic.orgnih.gov Diuretics function by increasing urine volume and promoting the excretion of electrolytes, such as sodium and potassium, from the body. britannica.comwikipedia.org While the direct contribution of isolated Onitin to these diuretic effects is not extensively detailed, its presence in these traditionally used diuretic plants suggests a potential association or synergistic role within the complex phytochemical profile of the extracts.
Immunological Response Modulation Studies
The broad pharmacological classification of Onitin includes "Immunology/Inflammation," indicating a recognized, albeit not fully elucidated, interaction with immune processes. nih.gov While specific studies detailing Onitin's direct mechanisms in modulating immunological responses are not widely available, its parent plant, Equisetum arvense, is noted for its "dermatological immunological" effects. mdpi.com Immunomodulation involves altering the immune system's response, which can include the induction or suppression of immune cells and interference with signaling pathways to restore homeostasis or combat disease. mdpi.comnih.gov The potential for Onitin to influence immune responses is thus largely inferred from its natural sources and its general classification within relevant biological activity categories.
Antinociceptive Activity Assessments
While direct studies specifically labeling Onitin as an "antinociceptive" (pain-relieving) agent are not prominent, its known pharmacological activities suggest a potential for indirect pain modulation. Onitin acts as a smooth muscle relaxant and a non-competitive antagonist of histamine. nih.govwikipedia.orgoup.com It has been observed to block the peristaltic reflex of the guinea-pig ileum and inhibit the contractile responses of the ileum to various agonists, including acetylcholine, potassium ions, and barium ions. nih.govoup.com This antispasmodic activity, by relaxing smooth muscles and reducing involuntary contractions, can alleviate pain associated with muscle spasms, which is a form of nociception. Furthermore, extracts from Selenicereus undatus, a plant from which Onitin is isolated, have demonstrated antinociceptive effects. sysrevpharm.org This association provides indirect evidence for Onitin's potential role in pain management, particularly in conditions involving smooth muscle hyperactivity.
Molecular Targets and Cellular Pathways Influenced by Onitin
Molecular Interactions with Histamine (B1213489) Receptor Subtypes
Elucidation of Serotonin (B10506) Receptor Binding Mechanisms
Direct and detailed research findings specifically elucidating the binding mechanisms of Onitin with serotonin receptor subtypes are not widely documented in the scientific literature. Serotonin (5-hydroxytryptamine, 5-HT) receptors constitute a diverse family of GPCRs and ligand-gated ion channels that play crucial roles in modulating mood, cognition, perception, and gut motility nih.govrsc.orgfrontiersin.org. The binding of ligands to serotonin receptors often involves specific non-covalent interactions and can induce significant conformational changes in the receptor, influencing downstream signaling pathways rsc.org. Despite the extensive study of serotonin receptor pharmacology, specific data on Onitin's interaction with these receptors are not currently available.
Enzymatic Modulation and Its Consequences
Onitin's influence on enzymatic activities, particularly those involved in oxidative stress and drug metabolism, represents an area where some preliminary associations have been observed.
Enzymes Involved in Oxidative Stress Cascades
Onitin has been associated with the activity of key antioxidant enzymes involved in oxidative stress cascades. In a study investigating the gastroprotective effects of Cibotium barometz hair, Onitin was mentioned in the context of influencing the activities of oxidant enzymes such as Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPx) windows.net. These enzymes are critical components of the body's primary antioxidant defense system, working to neutralize reactive oxygen species (ROS) and maintain cellular redox balance nih.govrndsystems.comwikipedia.org.
Superoxide Dismutase (SOD) : Catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide, thereby preventing the formation of more damaging reactive species nih.govrndsystems.com.
Catalase (CAT) : Converts hydrogen peroxide into water and oxygen, a crucial step in detoxification nih.govrndsystems.com.
Glutathione Peroxidase (GPx) : Reduces hydrogen peroxide and organic hydroperoxides to water or corresponding alcohols, utilizing reduced glutathione nih.govrndsystems.com.
While Onitin's specific mechanism of influence on these enzymes (e.g., direct activation, transcriptional regulation) requires further detailed investigation, its association with their activities suggests a potential role in modulating cellular responses to oxidative stress.
Potential Interactions with Cytochrome P450 Enzymes (In Vitro Studies)
Specific in vitro studies detailing the potential interactions of Onitin with Cytochrome P450 (CYP450) enzymes are not explicitly reported in the accessible scientific literature. CYP450 enzymes represent a superfamily of monooxygenases that play a predominant role in the phase I metabolism of a vast majority of drugs and xenobiotics in humans criver.comnih.govmdpi.com. In vitro studies are routinely conducted to assess a compound's potential to be metabolized by, inhibit, or induce these enzymes, which is critical for predicting drug-drug interactions criver.commdpi.comddi-workshop-marbach.orgnih.gov. Common CYP450 isoforms involved in drug metabolism include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 nih.gov. Without specific experimental data, Onitin's direct impact on the activity or expression of these crucial metabolic enzymes remains undetermined.
Cellular and Tissue-Level Effects of Onitin
Research specifically detailing the cellular and tissue-level effects of Onitin is limited.
Impact on Smooth Muscle Cell Contractility and Tone
Direct research findings on the impact of Onitin on smooth muscle cell contractility and tone are not widely available in the current scientific literature. Smooth muscle cells play a vital role in regulating the tone and function of various organs, including blood vessels, the gastrointestinal tract, and airways, primarily through their contractile properties wikipedia.orgfrontiersin.orgnih.govmdpi.com. Smooth muscle contraction is a complex process often regulated by changes in intracellular calcium concentration, which activates pathways leading to myosin light chain phosphorylation and subsequent interaction with actin nih.govyoutube.comnih.gov. While the general mechanisms of smooth muscle contractility are well-understood, specific studies investigating Onitin's direct effects on these processes or its underlying mechanisms of action in smooth muscle tissues are not reported.
Compound Names and PubChem CIDs
Onitin primarily acts as a non-competitive antagonist of histamine. nih.gov This antagonism is observed in its ability to inhibit responses to histamine in various biological systems, such as the guinea-pig ileum and tracheal muscle. nih.gov The mechanism involves Onitin blocking the peristaltic reflex of the guinea-pig ileum, further underscoring its antagonistic effect on histamine-mediated physiological processes. nih.gov
While histamine receptors are a confirmed molecular target, detailed research findings on other specific molecular targets or broader cellular pathways directly influenced by Onitin are not extensively documented in available scientific literature. Research on the broader implications of histamine antagonism often involves various cellular pathways, including those related to inflammation and smooth muscle contraction. However, explicit, detailed data on Onitin's direct modulation of specific signaling cascades beyond its histamine-related activity are currently limited.
Cellular Viability and Apoptosis in Response to Oxidative Stress
The scientific literature provides a comprehensive understanding of oxidative stress and its profound impact on cellular viability and the induction of apoptosis. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, can lead to significant damage to cellular components, including nucleic acids, proteins, and lipids, ultimately culminating in cell death. mdpi.comnih.gov Mitochondria play a crucial role in the apoptotic pathway, with mitochondrial dysfunction often leading to the release of pro-apoptotic factors and activation of caspases. nih.gov
Advanced Analytical Methods in Onitin Research
Computational and In Silico Approaches to Onitin Research
Computational and in silico methods leverage computer simulations and bioinformatics algorithms to analyze molecular structures and biological data. These approaches are particularly valuable in the early stages of drug discovery and natural product research, facilitating target identification, lead optimization, and the prediction of compound behavior within biological systems. routledge.comnih.govtaylorfrancis.com
Molecular Docking Simulations for Ligand-Target Prediction
Molecular docking simulations are computational techniques used to predict the preferred orientation of a small molecule (ligand), such as Onitin, when bound to a macromolecule (receptor), typically a protein. mdpi.comnih.gov The primary goal is to predict the binding mode and affinity between the ligand and its target, thereby identifying potential biological targets or understanding the molecular basis of a known interaction. mdpi.comnih.gov This process involves fitting the ligand into the receptor's active site and calculating a "scoring function" to estimate the binding energy. mdpi.comnih.gov
The application of molecular docking is widespread in drug design, virtual screening, and the study of natural products to identify novel therapeutic agents or elucidate the mechanism of action of existing ones. nih.govplos.orgfrontiersin.org By simulating the molecular recognition process, researchers can gain insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. plos.orgbiotechrep.ir While molecular docking is a powerful predictive tool, its accuracy can be further enhanced when combined with more extensive molecular dynamics simulations, which account for the dynamic behavior and flexibility of both the ligand and the receptor over time. nih.govplos.orgbiotechrep.ir
Despite the general applicability and utility of molecular docking in natural product research, specific published research detailing the application of molecular docking simulations to Onitin for ligand-target prediction was not identified in the current search.
Bioinformatics Analyses for Pathway Enrichment and Target Identification
Bioinformatics analyses encompass a broad range of computational methods applied to biological data, including genomics, proteomics, and metabolomics. In the context of compound research, pathway enrichment analysis and target identification are crucial for understanding the biological impact of a molecule like Onitin. cancer.govnih.govmdanderson.org
Pathway Enrichment Analysis: This method aims to determine whether a predefined set of genes (or proteins) associated with a particular biological pathway or function is statistically over-represented in a given experimental dataset (e.g., differentially expressed genes in response to a compound). cancer.govnih.gov Tools like Ingenuity Pathway Analysis (IPA) and Reactome are commonly used to map experimental data onto known biological pathways, providing a systemic view of a compound's effects. unc.edureactome.org This can help in identifying the cellular processes or signaling cascades that are significantly modulated by the compound, even if its direct targets are not yet known. cancer.govnih.govmdanderson.org
Target Identification: In silico target identification methods predict the potential biological targets of a small molecule based on its chemical structure and known ligand-target relationships. nih.govnih.gov These methods often employ chemogenomic databases, machine learning algorithms, and chemical similarity searching to infer potential protein targets. nih.gov By identifying putative targets, researchers can then design targeted experiments to validate these interactions, providing a clearer picture of the compound's mechanism of action. routledge.comnih.gov
Bioinformatics analyses are essential for interpreting high-throughput biological data and translating lists of genes or proteins into meaningful biological contexts. nih.govmdanderson.org They can help in predicting drug targets, understanding disease mechanisms, and guiding therapeutic interventions. mdanderson.org
However, specific published research detailing the application of bioinformatics analyses, including pathway enrichment and target identification, for Onitin was not identified in the current search.
Challenges and Future Research Directions for Onitin
Comprehensive Elucidation of Onitin's Pharmacological Mechanisms of Action
While Onitin has demonstrated several biological activities, the precise molecular targets and intricate signaling pathways underpinning these effects remain largely to be fully elucidated. Onitin acts as a non-specific smooth muscle relaxant, inhibiting contractile responses of the guinea-pig ileum to various agonists, including acetylcholine (B1216132), potassium ions, and barium ions, and to exogenous calcium ions; notably, its mechanism differs from that of papaverine. guidetopharmacology.orgfishersci.co.uk It also functions as a non-competitive antagonist of histamine (B1213489). wikipedia.orgguidetopharmacology.orgmims.com Furthermore, Onitin exhibits antioxidant capabilities by scavenging free radicals and has shown hepatoprotective effects on tacrine-induced cytotoxicity in human liver-derived Hep G2 cells. fishersci.ieciteab.comrsc.org Extracts from Equisetum arvense, a source of Onitin, have been observed to modulate immunocompetent cells, inhibiting T cell proliferation and reducing the production of inflammatory mediators such as IFN-γ and TNF-α, suggesting an anti-inflammatory mode of action. nih.gov
A significant challenge lies in comprehensively mapping the specific receptors, enzymes, and downstream cellular events involved in each of Onitin's observed activities. Future research should leverage advanced biochemical, cellular, and in vivo studies to pinpoint the exact molecular interactions. This includes detailed investigations into its effects on ion channels, G-protein coupled receptors, and intracellular signaling cascades relevant to smooth muscle function, histamine response, oxidative stress, and inflammation. Understanding these mechanisms at a granular level is crucial for validating its therapeutic potential and identifying specific disease indications.
In-depth Structure-Activity Relationship (SAR) Studies for Targeted Development
Preliminary investigations have identified derivatives of Onitin, such as Onitinoside (Onitin 2'-O-glucoside), which possesses enhanced solubility due to a glucose moiety, and (S)-Onitisin, whose additional hydroxyl group may contribute to antioxidant activity. The total synthesis of Onitin has also been reported, providing a foundation for systematic chemical modifications. citeab.comguidetopharmacology.orgnih.gov
However, a comprehensive, in-depth structure-activity relationship (SAR) study is essential to systematically identify which specific structural features of Onitin are responsible for its various biological activities and to optimize these effects. researchgate.net Current knowledge regarding the precise correlation between structural modifications and changes in potency, selectivity, and pharmacokinetic properties is limited. Future research should involve the rational design and synthesis of a diverse library of Onitin analogues. These studies should employ both traditional medicinal chemistry approaches and computational methods, such as quantitative structure-activity relationships (QSAR), to predict and guide modifications. The goal is to establish clear SAR profiles for each desired biological activity, enabling the development of more potent, selective, and drug-like candidates.
Exploration of Undiscovered Biological Activities and Therapeutic Applications
Onitin's diverse range of known activities, including smooth muscle relaxation, histamine antagonism, antioxidant, hepatoprotective, and leishmanicidal effects, suggests a broad pharmacological profile. wikipedia.orgfishersci.ieciteab.comguidetopharmacology.orgmims.comfishersci.co.uk However, the full spectrum of its biological activities and potential therapeutic applications may extend beyond those currently identified.
Challenges include the inherent complexity of natural product pharmacology and the need for systematic screening approaches. Future research should focus on high-throughput screening of Onitin against a wider array of biological targets and disease models. This could uncover novel activities in areas such as neuroprotection, metabolic regulation, or other infectious diseases. Furthermore, exploring synergistic effects of Onitin with existing therapeutic agents could lead to new combination therapies, potentially enhancing efficacy or reducing the required dosage of other drugs.
Development of Novel Onitin Analogues with Enhanced Potency and Selectivity
While Onitin exhibits promising activities, optimizing its potency and selectivity for specific therapeutic targets is a critical step for drug development. Natural products often possess broad activity profiles, which can sometimes lead to off-target effects.
Based on insights gained from comprehensive SAR studies (as discussed in Section 7.2), future research should prioritize the design and synthesis of novel Onitin analogues. This involves targeted modifications to the indanone core, hydroxyl groups, and side chains to enhance binding affinity to specific molecular targets, improve efficacy, and minimize undesirable interactions. The aim is to create compounds with superior pharmacological profiles, including improved potency, enhanced selectivity, and optimized drug-like properties such as absorption, distribution, metabolism, and excretion (ADME).
Integration of Onitin Research into Multi-Target Drug Discovery Paradigms
Onitin's inherent ability to modulate multiple biological pathways and exhibit diverse activities positions it as a potential candidate for multi-target drug discovery. This approach is particularly relevant for complex diseases characterized by multiple contributing factors, such as inflammatory conditions, neurodegenerative disorders, or certain cancers.
The challenge lies in strategically leveraging Onitin's polypharmacology to develop compounds that can simultaneously address multiple disease pathways in a beneficial manner, rather than simply having multiple independent effects. Future research should employ systems biology and network pharmacology approaches to understand the intricate interplay between Onitin's various activities. This will enable the rational design of multi-target drug candidates that can synergistically modulate several pathways, offering a more effective and holistic therapeutic strategy for complex diseases.
Advanced Drug Delivery Systems for Onitin and Its Derivatives
While Onitin has shown good membrane permeability, citeab.com the development of advanced drug delivery systems is crucial to overcome potential limitations such as solubility, stability, bioavailability, and the need for targeted delivery to specific tissues or cells. Many natural products face challenges in reaching their therapeutic targets efficiently in vivo.
Future research should explore the encapsulation of Onitin and its optimized analogues into novel drug delivery platforms. This includes the development of nanocarriers such as liposomes, polymeric nanoparticles, nanosponges, or hydrogels. These systems can enhance the compound's solubility, protect it from degradation, prolong its circulation time, and facilitate targeted delivery to specific organs or pathological sites, thereby improving therapeutic efficacy and potentially reducing systemic side effects.
Detailed Toxicological Profiling and Safety Assessments
For Onitin or its derivatives to advance into clinical development, a thorough and detailed toxicological profiling and safety assessment is indispensable. While initial studies on its natural sources exist, comprehensive data on Onitin's safety profile as an isolated compound are limited in publicly available literature.
Future research must include a full spectrum of toxicological studies, adhering to international regulatory guidelines. This encompasses acute, subchronic, and chronic toxicity studies in relevant animal models to determine safe dosage ranges and identify potential organ-specific toxicities. Furthermore, genotoxicity, reproductive toxicity, and carcinogenicity assessments are critical. Detailed pharmacokinetic and pharmacodynamic studies are also necessary to understand drug disposition, metabolism, and the relationship between exposure and response, which will inform safe and effective dosing strategies for potential human applications.
Compound Names and PubChem CIDs
The following table lists the chemical compounds mentioned in this article along with their corresponding PubChem Compound IDs (CIDs).
Translational Research and Pre-Clinical Development of Onitin-Based Therapeutics
Translational research serves as a bridge, converting fundamental scientific observations from laboratory settings into practical therapeutic interventions or diagnostic tools to improve human health. leicabiosystems.com This process typically involves a continuum of scientific activities, from basic research to pre-clinical development and eventually clinical trials. ed.ac.uk Pre-clinical development, a crucial phase, encompasses the manufacturing and comprehensive testing of a potential therapeutic agent for its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, in preparation for submission to regulatory agencies for human trials. northwell.edu Rigorous efficacy studies of a pre-clinical lead candidate are also conducted during this stage. northwell.edu
Detailed Pharmacological Profiling: Comprehensive studies to elucidate Onitin's precise mechanism of action as a histamine antagonist, including receptor binding kinetics and downstream cellular effects.
In Vivo Efficacy Studies: Conducting animal models of histamine-related conditions (e.g., allergic reactions, inflammatory responses) to evaluate Onitin's efficacy and dose-response relationships.
ADMET Studies: Thorough investigation of Onitin's absorption, distribution, metabolism, excretion, and potential toxicity in relevant biological systems and animal models to inform its pharmacokinetic and pharmacodynamic properties.
Formulation Development: Research into suitable pharmaceutical formulations for Onitin to ensure stability, bioavailability, and appropriate delivery for potential therapeutic applications.
The absence of a publicly documented pre-clinical development pipeline for Onitin highlights a significant opportunity for focused investment and research to translate its observed biological activity into a viable therapeutic candidate.
Sustainable Sourcing and Biotechnological Production Methodologies for Onitin
Onitin is a natural product isolated from the plant Onychium siliculosum. philarchive.orgfairtrade.org.uk The reliance on natural sources for pharmaceutical compounds often raises concerns regarding sustainable sourcing, environmental impact, and the consistency of supply. Sustainable sourcing involves selecting products, materials, and services through socially and environmentally responsible methods, aiming to reduce environmental impact, minimize the use of non-renewable resources, and protect biodiversity. volkswagenstiftung.de
Biotechnological production methodologies offer a promising alternative for the sustainable and scalable synthesis of complex natural products. This field leverages living organisms or parts thereof to create, modify, or improve products, often leading to more environmentally friendly processes compared to traditional chemical synthesis. cff.orgacib.at Biotechnological approaches can involve metabolic engineering to optimize the production of specific compounds within microbial or plant cell systems. ed.govnih.govmsu.edu
Currently, specific biotechnological production methodologies for Onitin, such as engineered microbial strains or plant cell cultures, are not widely documented in the scientific literature. The primary reported method of obtaining Onitin remains its isolation from natural plant sources. philarchive.orgfairtrade.org.uk This presents a critical area for future research and development to ensure a consistent, high-quality, and environmentally responsible supply of Onitin for further research and potential therapeutic use. Key areas for exploration include:
Optimized Extraction from Natural Sources: Research into more efficient and environmentally friendly extraction methods from Onychium siliculosum to maximize yield and minimize ecological impact.
Biosynthetic Pathway Elucidation: Investigating and mapping the complete biosynthetic pathway of Onitin in Onychium siliculosum to identify key enzymes and genes involved in its production.
Metabolic Engineering: Developing genetically engineered microorganisms (e.g., bacteria, yeast) or plant cell cultures to produce Onitin through synthetic biology and metabolic engineering techniques. This could involve introducing or enhancing the identified biosynthetic pathway genes into a suitable host organism.
Fermentation Optimization: If biotechnological production pathways are established, optimizing fermentation conditions (e.g., media composition, temperature, pH) to maximize Onitin yield and purity.
Developing sustainable and biotechnological production methods for Onitin would mitigate concerns related to natural resource depletion and provide a reliable supply for future research and therapeutic development.
Collaborative and Interdisciplinary Research Initiatives for Onitin Studies
The complexity of drug discovery and development, particularly for natural products, necessitates a collaborative and interdisciplinary approach. Interdisciplinary research involves integrating knowledge, methods, and perspectives from multiple disciplines to address complex problems that cannot be solved by a single field alone. ed.ac.uked.gov Collaborative initiatives bring together diverse expertise, resources, and perspectives, accelerating scientific progress and fostering innovation. volkswagenstiftung.deoicr.on.catum.destanford.edu
For Onitin, a compound with potential pharmacological activity, collaborative and interdisciplinary research initiatives would be invaluable across various stages:
Basic Science and Pharmacology: Collaboration between botanists, phytochemists, medicinal chemists, and pharmacologists to fully characterize Onitin's chemical properties, isolate it efficiently, synthesize analogs, and thoroughly investigate its biological mechanisms of action.
Translational and Clinical Development: Partnerships between academic research institutions, pharmaceutical companies, and clinical researchers to move Onitin from laboratory findings to pre-clinical and potentially clinical trials. This would involve expertise in toxicology, pharmacokinetics, formulation, and regulatory affairs.
Sustainable Production: Collaboration among plant scientists, biotechnologists, metabolic engineers, and process engineers to develop and optimize sustainable sourcing and biotechnological production methods for Onitin.
Data Sharing and Open Science: Establishing platforms for sharing research data, methodologies, and findings related to Onitin to accelerate discovery and avoid duplication of effort.
Currently, specific large-scale collaborative or interdisciplinary research initiatives explicitly focused on Onitin are not prominently reported in the public domain. The existing research on Onitin appears to be primarily from individual research groups. This suggests a significant opportunity for the establishment of targeted collaborative programs to pool resources and expertise, thereby accelerating the understanding and development of Onitin. Future initiatives could include:
Consortia and Networks: Formation of research consortia involving universities, research institutes, and industry partners to collectively advance Onitin research.
Funding Programs: Creation of dedicated funding programs by governmental agencies or private foundations to support interdisciplinary projects focused on natural products like Onitin.
International Collaborations: Fostering international partnerships to leverage diverse scientific strengths and access to natural resources or advanced technologies.
By embracing collaborative and interdisciplinary research, the scientific community can overcome the inherent challenges in natural product development and unlock the full therapeutic potential of compounds like Onitin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
